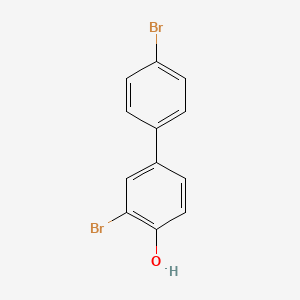

2-Bromo-4-(4-bromophenyl)phenol

Description

Significance of Aryl Halides and Phenolic Compounds in Advanced Organic Synthesis

Aryl halides and phenols are fundamental building blocks in modern organic synthesis. iitk.ac.infiveable.mesinocurechem.com Aryl halides, which are aromatic rings containing one or more halogen atoms, are crucial precursors in a multitude of synthetic transformations. chemistrylearner.com They are particularly valued for their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.mechemistrylearner.com This reactivity allows for the construction of complex molecular architectures from simpler starting materials. chemistrylearner.comenamine.net The identity of the halogen atom influences reactivity, with bromine and iodine being generally more reactive than chlorine. fiveable.me Beyond cross-coupling, aryl halides serve as intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.infiveable.me

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are also of paramount importance. acs.orgnih.gov The hydroxyl group can direct the position of incoming substituents during electrophilic aromatic substitution and can be converted into other functional groups. youtube.com Phenols are key components in oxidative coupling reactions, which can form either carbon-carbon or carbon-oxygen bonds, leading to the creation of biphenols or aryl ethers—structures prevalent in many natural products and biologically active molecules. nih.govnih.govwikipedia.org The combination of a reactive halogen and a phenolic hydroxyl group within the same molecule, as seen in 2-Bromo-4-(4-bromophenyl)phenol, offers a dual functionality that can be exploited for sequential or selective chemical modifications. sinocurechem.com

Contextualization of this compound within Biphenyl (B1667301) and Halogenated Phenol (B47542) Chemistry

This compound belongs to the classes of halogenated biphenyls and halogenated phenols. europa.eu Biphenyls are compounds consisting of two connected phenyl rings and form the core of many important materials and molecules, including the once widely used polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). wikipedia.orgwikipedia.org The halogenation pattern on the biphenyl rings critically influences the molecule's properties, including its conformation (the twist angle between the two rings) and biological activity. nih.govnih.gov For instance, the planarity of the rings, which is hindered by substituents at the ortho-positions (adjacent to the biphenyl bridge), is a key factor in the toxicological profile of some PCBs. nih.gov

Brominated phenols, a subclass of halogenated phenols, are used as flame retardants, disinfectants, and intermediates in the synthesis of pharmaceuticals and pesticides. sinocurechem.comontosight.aieuropa.eu The presence and position of the bromine atoms affect the acidity of the phenolic proton and the reactivity of the aromatic ring. ontosight.airesearchgate.net In this compound, the bromine at the 2-position is ortho to the hydroxyl group, while the 4-(4-bromophenyl) group is para. This specific substitution pattern dictates the molecule's electronic properties and steric environment, influencing how it will interact and react in synthetic procedures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H8Br2O | nih.gov |

| Molecular Weight | 328.0 g/mol | nih.gov |

| CAS Number | 95939-33-8 | nih.gov |

Identification of Current Research Gaps and Emerging Avenues for this compound

While structurally related compounds like brominated phenols and biphenyls have been extensively studied, dedicated research on this compound itself appears limited. europa.eunih.gov It is primarily listed as a chemical intermediate, suggesting its value lies in what it can become rather than its end-use properties. This points to a significant research gap: the exploration of its direct applications and the full characterization of its reaction profile.

Emerging avenues for research could focus on several key areas:

Novel Ligand Synthesis: The biphenylphosphine scaffold is crucial in many high-performance catalysts. The structure of this compound could serve as a precursor for new, functionalized biphenyl-based phosphine (B1218219) ligands, potentially offering unique steric and electronic properties for catalytic applications. nih.gov

Medicinal Chemistry Scaffolding: As a fragment containing both hydrogen bond donating (phenol) and halogen bond donating (bromine) capabilities, this compound is a candidate for fragment-based drug discovery. The biphenyl motif is a common feature in pharmacologically active molecules, and this specific brominated version could be used to synthesize novel analogues of existing drugs or entirely new therapeutic agents. enamine.net

Materials Science: Polymeric materials and liquid crystals often incorporate halogenated biphenyl and phenolic structures to achieve desired properties like flame retardancy, thermal stability, or specific liquid crystalline phases. sinocurechem.comchemicalbook.com Research could explore the incorporation of this compound into new polymers or as a core structure for novel liquid crystals. acs.org

Advanced Coupling Methodologies: The two distinct bromine atoms—one on each phenyl ring—and the phenolic hydroxyl group present an opportunity for developing selective and sequential cross-coupling strategies. rsc.org A research gap exists in defining reaction conditions that can selectively target one reactive site over the others, which would greatly enhance its utility as a versatile building block. rsc.org

Interdisciplinary Relevance of this compound Research

The study of this compound has relevance across multiple scientific disciplines.

Organic and Catalysis Chemistry: Its primary relevance is as a versatile building block. The development of synthetic routes utilizing this compound contributes to the broader toolkit of organic chemists, particularly in the areas of cross-coupling and ligand design. enamine.netnih.gov

Pharmaceutical Science: The potential to use this compound as a scaffold for new therapeutic agents connects its research to medicinal chemistry. ontosight.aiontosight.ai Understanding the structure-activity relationships of its derivatives could lead to new drug candidates.

Materials Science: The thermal and chemical stability imparted by the brominated biphenyl structure makes it relevant to the design of new flame retardants, high-performance polymers, and electronic materials. sinocurechem.commerckvetmanual.com

Environmental Science: While this article excludes safety profiles, the study of halogenated aromatic compounds is inherently linked to environmental science due to the persistence of related compounds like PCBs and PBBs. merckvetmanual.comnih.gov Understanding the synthesis and reactivity of molecules like this compound is crucial for developing greener chemical processes and understanding the lifecycle of such chemicals.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59452-49-2 |

|---|---|

Molecular Formula |

C12H8Br2O |

Molecular Weight |

328.00 g/mol |

IUPAC Name |

2-bromo-4-(4-bromophenyl)phenol |

InChI |

InChI=1S/C12H8Br2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H |

InChI Key |

IJJCARCIQRHVIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 4 Bromophenyl Phenol

Precursor Synthesis and Strategic Functionalization for Key Intermediates

The successful synthesis of 2-bromo-4-(4-bromophenyl)phenol hinges on the efficient preparation of key building blocks. These precursors must contain the necessary halogen and hydroxyl functionalities arranged in a specific manner to facilitate the subsequent cross-coupling reaction and yield the desired final product.

Synthesis of Halogenated Phenol (B47542) Precursors

The synthesis of the halogenated phenol precursor is a critical first step. A plausible and strategic starting material for the synthesis of this compound is a dihalogenated phenol, such as 2,4-dibromophenol (B41371). This compound provides the bromo substituent at the 2-position and a reactive site at the 4-position for the subsequent C-C bond formation.

The preparation of such precursors often involves the direct halogenation of a simpler phenol. For instance, the bromination of phenol can be controlled to yield a mixture of brominated phenols. The synthesis of p-bromophenol can be achieved by reacting phenol with bromine in carbon disulfide at low temperatures. orgsyn.org To achieve dibromination at specific positions, reaction conditions must be carefully controlled. The synthesis of 2,4-dibromophenol involves the bromination of phenol where the hydrogens at positions 2 and 4 are substituted by bromine. nih.gov

Another approach involves the selective bromination of a phenol that already contains a substituent. For example, the bromination of p-cresol (B1678582) can be controlled to produce 2-bromo-4-methylphenol. google.com Similarly, the bromination of 2-chlorophenol (B165306) can yield 4-bromo-2-chlorophenol, demonstrating the regioselectivity achievable through careful choice of starting materials and reaction conditions. google.com The synthesis of 2-bromo-4-fluorophenol (B1268413) can be achieved by dissolving 2-bromo-4-fluorobenzyl ether in dichloromethane (B109758) and adding BBr3. guidechem.com

A general procedure for the synthesis of 2-bromophenol (B46759) involves the reaction of 2-bromophenylboronic acid with [bis(acetoxy)iodo]benzene and triethylamine (B128534) in acetonitrile (B52724). chemicalbook.com

Table 1: Examples of Halogenated Phenol Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Phenol | Bromine, Carbon Disulfide, <5°C | p-Bromophenol | - | orgsyn.org |

| 4,5-Methylenedioxyphenol | Bromine, Glacial Acetic Acid, 15-25°C | 2-Bromo-4,5-methylenedioxyphenol | - | prepchem.com |

| 2-Chlorophenol | Br2, Nanoparticle catalyst, 10-55°C | 2-Chloro-4-bromophenol | >97% | google.com |

| 2-Bromophenylboronic acid | [Bis(acetoxy)iodo]benzene, Et3N, CH3CN, H2O, 20°C | 2-Bromophenol | 90% | chemicalbook.com |

Note: The yields are as reported in the cited literature and may vary based on experimental scale and conditions.

Synthesis of Halogenated Biphenyl (B1667301) Precursors

The second key precursor is a halogenated biphenyl moiety, which will be coupled with the halogenated phenol. For the synthesis of this compound, a suitable precursor would be a 4-bromophenylboronic acid or a related organometallic reagent.

The synthesis of 4-bromobiphenyl (B57062) can be achieved through the monobromination of biphenyl. lookchem.com Another approach involves the use of 2-(4-bromophenyl)-4,4,5,5-tetramethyl- chemicalbook.comprepchem.comrsc.orgdioxaborolane, a stable and commercially available boronic ester derivative. lookchem.com This compound is a versatile building block in Suzuki-Miyaura cross-coupling reactions.

Cross-Coupling Reaction Strategies for C-C Bond Formation

The central step in the synthesis of this compound is the formation of the biphenyl linkage. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing C-C bonds between aryl groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. prepchem.comnih.govnih.gov In the context of synthesizing this compound, a Suzuki-Miyaura reaction would typically involve the coupling of a dihalogenated phenol (e.g., 2-bromo-4-iodophenol (B155161) or 2,4-dibromophenol) with a 4-bromophenylboronic acid or its ester.

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids was successfully carried out using Pd(PPh3)4 as the catalyst and K3PO4 as the base in 1,4-dioxane. ntnu.no The coupling of 4-bromophenol (B116583) with phenylboronic acid has also been demonstrated to produce 4-phenylphenol (B51918) in high yield. rsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | ntnu.no |

| 4-Bromophenol | Phenylboronic acid | Pd on porous glass | Various bases | Water (microwave) | 4-Phenylphenol | High | rsc.org |

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos precatalysts | Various bases | Various | 4-(5-Formylthiophen-2-yl)anisole | - | acs.org |

Note: This table provides examples of Suzuki-Miyaura reactions on related substrates to illustrate typical reaction conditions.

Alternative Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Negishi, Stille, Kumada)

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions offer alternative routes with their own distinct advantages.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net Negishi coupling is known for its high reactivity and functional group tolerance. nih.govresearchgate.net A potential route to this compound could involve the reaction of a dihalogenated phenol with a (4-bromophenyl)zinc halide. The reaction is versatile, allowing for the coupling of sp2-hybridized carbons. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. nih.govchemicalbook.com A key advantage is the stability of organotin reagents to air and moisture. nih.gov The synthesis of the target compound could be envisioned by coupling a stannylated phenol derivative with 1,4-dibromobenzene (B42075) or vice versa. However, a significant drawback of the Stille reaction is the toxicity of the tin reagents. chemicalbook.com

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed and utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. The Kumada coupling is advantageous due to the direct use of readily prepared Grignard reagents. For the synthesis of this compound, a potential strategy would be the reaction of a Grignard reagent derived from a protected dihalogenated phenol with 1,4-dibromobenzene. An iron-catalyzed Kumada-type coupling of bromophenols with aryl Grignard reagents has also been reported, offering a more environmentally friendly alternative.

Ligand Design and Catalyst Optimization for Enhanced Selectivity and Yield

For substrates with multiple identical halogen atoms, such as 2,4-dibromophenol, achieving selective mono-arylation at the desired position requires careful catalyst control. The electronic and steric properties of the ligand can influence which C-Br bond undergoes oxidative addition. For instance, in the cross-coupling of dihaloarenes, the use of specific phosphine (B1218219) ligands can direct the reaction to a particular site. researchgate.net The development of bulky and electron-rich phosphine ligands, such as SPhos, has enabled reactions to be performed at low catalyst loadings and at room temperature, even with less reactive aryl chlorides. nih.gov

In Suzuki-Miyaura reactions, the choice of ligand can influence the speciation of palladium, with molecularly-defined palladium-phosphine sites promoting the desired cross-coupling, while palladium nanoparticles can lead to side reactions like hydrodehalogenation. rsc.org The use of an excess of phosphine ligand can help to maximize the concentration of the desired molecular catalyst. rsc.org Furthermore, cooperative ligand systems, such as a combination of a phosphine and an olefin ligand, have been shown to enable unprecedented regioselectivity in the cross-coupling of 2,4-dibromoaryl ethers. researchgate.net

The development of pre-catalysts, which are stable and easily handled precursors that generate the active catalyst in situ, has also been a significant advancement. These pre-catalysts often incorporate sophisticated ligands that promote high catalytic activity and selectivity.

Table 3: Common Ligands in Cross-Coupling Reactions

| Ligand Type | Example Ligands | Typical Application/Advantage |

| Monodentate Phosphines | Triphenylphosphine (PPh3), Tri-tert-butylphosphine (P(t-Bu)3) | Widely used, commercially available. Bulky phosphines can promote reductive elimination. |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, high activity for challenging couplings, including those with aryl chlorides. |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Can stabilize the metal center and influence selectivity. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors, form stable complexes, often highly active catalysts. |

Direct Functionalization and Halogenation Techniques

Direct functionalization and halogenation are pivotal in the synthesis of this compound, offering pathways that are both efficient and selective.

Regioselective Bromination Methodologies

The most direct synthesis route for this compound involves the electrophilic bromination of 4-(4-bromophenyl)phenol. The hydroxyl group of the phenol is a powerful activating group and an ortho-, para-director. With the para-position occupied by the phenyl group, bromination is directed to the ortho-positions.

Several brominating agents can be employed to achieve this transformation. A common method involves treating 4-phenylphenol with bromine in a suitable solvent like glacial acetic acid. Alternative and often milder brominating agents such as N-bromosuccinimide (NBS) can provide higher regioselectivity. The choice of solvent can also significantly influence the outcome of the reaction. For instance, the use of a non-polar solvent like carbon disulfide can favor the formation of the para-substituted product in the bromination of phenol, while polar solvents like water can lead to polysubstitution. khanacademy.org

Recent advancements have focused on developing more practical and regioselective bromination methods for phenols using inexpensive and readily available reagents like hydrobromic acid (HBr). ccspublishing.org.cn By replacing commonly used solvents like DMSO with sterically hindered sulfoxides, desired brominated phenols can be obtained in moderate to high yields with high regioselectivity. ccspublishing.org.cn For example, the bromination of phenols with HBr in the presence of di-4-chlorphenyl-sulfoxide in acetonitrile has shown great promise. ccspublishing.org.cn

| Reagent/System | Substrate | Conditions | Product | Yield | Reference |

| Br₂ in Acetic Acid | 4-phenylphenol | - | 2-Bromo-4-phenylphenol | - | |

| N-Bromosuccinimide (NBS) | 4-phenylphenol | - | 2-Bromo-4-phenylphenol | Higher regioselectivity | |

| HBr / di-4-chlorphenyl-sulfoxide | Phenol | Acetonitrile, 40°C, 18h | 4-Bromophenol | High regioselectivity | ccspublishing.org.cn |

Hydroxylation and Other Oxygenation Strategies

While direct bromination of the corresponding phenol is a primary route, the synthesis of this compound could also be envisioned through hydroxylation of a suitably substituted brominated biphenyl precursor. The transformation of polybrominated diphenyl ethers (PBDEs) into hydroxylated PBDEs (OH-PBDEs) through biological hydroxylation in organisms or abiotic oxidation in the environment is a known process. tandfonline.comnih.gov These processes, however, are often not synthetically controlled for specific isomer production.

In a laboratory setting, the introduction of a hydroxyl group onto an aromatic ring can be challenging. However, methods for the hydroxylation of aryl halides exist, often involving transition-metal-catalyzed reactions. These strategies are less common for the direct synthesis of this specific compound but represent a potential alternative synthetic disconnection.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. This includes the use of safer solvents, catalysts, and energy sources.

Solvent-Free and Aqueous Reaction Media

The use of water as a solvent in bromination reactions can be complex. While it is a green solvent, it can also lead to over-bromination, as seen in the reaction of phenol with bromine water which yields 2,4,6-tribromophenol (B41969). khanacademy.orgyoutube.com Therefore, controlling the reaction in an aqueous medium to achieve mono-bromination requires careful consideration of reagents and conditions.

Solvent-free reactions, or those conducted in the solid state, offer significant environmental benefits. While specific examples for the synthesis of this compound are not prevalent in the reviewed literature, this approach is a growing area of research in organic synthesis.

Biocatalytic and Organocatalytic Methods

Biocatalysis presents a sustainable alternative to traditional chemical synthesis, utilizing the high selectivity and efficiency of enzymes. rsc.org Laccase, an enzyme, has been shown to catalyze the oxidation of bromophenols, leading to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs). nih.gov This suggests the potential for enzymatic methods in the synthesis or modification of brominated phenols, although controlling the specific coupling products to yield this compound would be a significant challenge.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, also offers a green synthetic route. While specific organocatalytic methods for the synthesis of this target molecule were not identified in the search, the field is rapidly expanding and could provide future synthetic pathways.

Photoredox and Electrosynthesis Applications

Visible-light photoredox catalysis has emerged as a powerful and mild method for various organic transformations, including the bromination of phenols. beilstein-journals.orgbeilstein-journals.org This technique often involves the in-situ generation of the brominating species, avoiding the direct use of hazardous molecular bromine. For instance, using a ruthenium-based photoredox catalyst in the presence of a bromine source like CBr₄ can efficiently brominate phenols with high regioselectivity. beilstein-journals.orgbeilstein-journals.org The reaction proceeds under mild conditions, often at room temperature and open to the air. beilstein-journals.org

| Catalyst | Bromine Source | Substrate | Conditions | Product | Yield | Reference |

| Ru(bpy)₃Cl₂ | CBr₄ | 4-methoxyphenol | CH₃CN, blue LEDs | 2-bromo-4-methoxyphenol | 78% | beilstein-journals.org |

| Ru(bpy)₃Cl₂ | CBr₄ | TMS-protected phenol | CH₃CN, blue LEDs | 2-bromophenol | Good to excellent | nih.gov |

Electrosynthesis, another green chemistry tool, utilizes electricity to drive chemical reactions. While specific applications for the synthesis of this compound were not found in the initial search, electrosynthesis is a well-established method for halogenation reactions and could be a viable future approach.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 4 Bromophenyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The reactivity of 2-Bromo-4-(4-bromophenyl)phenol in aromatic substitution reactions is dictated by the electronic and steric influences of its three key functional components: the phenolic hydroxyl group, the bromine substituent on the phenolic ring, and the bromine substituent on the adjacent phenyl ring. These groups create a complex reactivity map, with certain positions being more susceptible to either electrophilic or nucleophilic attack.

Pathways Involving the Phenolic Ring

The phenolic ring is the more activated of the two aromatic systems in the molecule for electrophilic aromatic substitution. This heightened reactivity is due to the powerful electron-donating, activating effect of the hydroxyl (-OH) group. The -OH group directs incoming electrophiles to the positions ortho and para to it.

Activating and Directing Effects : The hydroxyl group is a strongly activating, ortho, para-director. The position para to the hydroxyl group is already occupied by the 4-bromophenyl moiety. Therefore, electrophilic attack is primarily directed to the two available ortho positions.

Influence of the Bromine Substituent : The bromine atom at the 2-position is a deactivating, yet ortho, para-directing group. Its presence sterically hinders the adjacent C3 position and electronically deactivates the ring towards electrophilic attack compared to phenol (B47542) itself.

Predicted Reactivity : The primary site for electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts acylation, would be the C6 position. This position is ortho to the activating hydroxyl group and is less sterically hindered than the C3 position, which is flanked by both the hydroxyl and bromo groups. Further substitution at the C3 and C5 positions would require more forcing conditions due to steric hindrance and the deactivating effect of the existing bromine atom. Studies on the bromination of similar phenols with reagents like N-bromosuccinimide (NBS) or hypobromous acid (HOBr) often show high regioselectivity, which supports this prediction. niscpr.res.in

Nucleophilic aromatic substitution on the phenolic ring is generally unfavorable. The electron-rich nature of the ring, enhanced by the -OH group, repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring, which are absent in this molecule.

Reactivity of the Brominated Biphenyl (B1667301) Moiety

The second phenyl ring, substituted with a bromine atom at its 4-position, presents a different reactivity profile. This ring is connected to the phenolic ring at the C1' position and is generally less reactive towards electrophiles.

Directing Effects : Electrophilic substitution on this ring would be directed by both the existing bromine atom and the substituted phenyl group. The bromine atom directs incoming electrophiles to the ortho positions (C3' and C5'). The bulky 2-bromo-4-hydroxyphenyl group would also favor substitution at these positions, although steric hindrance could play a significant role.

Nucleophilic Substitution : The C4'-Br bond is a potential site for nucleophilic aromatic substitution. However, like most unactivated aryl halides, this reaction is difficult and requires harsh conditions, such as high temperatures and pressures, or the use of metal catalysts (e.g., copper in the Ullmann condensation or palladium in Buchwald-Hartwig amination).

Oxidative and Reductive Transformation Pathways

The presence of both a phenolic hydroxyl group and carbon-bromine bonds makes this compound susceptible to both oxidation and reduction, allowing for selective transformations.

Controlled Oxidation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the primary site of oxidation. Controlled oxidation can lead to various products depending on the oxidant and reaction conditions.

Quinone Formation : Strong oxidizing agents can potentially convert the phenol into a quinone-type structure, although this often requires the removal of the C2-bromo substituent or rearrangement.

Oxidative Coupling : Milder, one-electron oxidants can generate a phenoxy radical. This radical is stabilized by resonance and can dimerize through C-C or C-O bond formation, leading to more complex polycyclic structures. Research on the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) shows they have very fast oxidative transformation rates compared to their non-hydroxylated counterparts. nih.gov This suggests the phenolic group in the title compound is a key reactive site.

The table below summarizes typical conditions for related phenolic oxidation reactions.

| Oxidant | Typical Conditions | Potential Products |

| Fremy's salt (Potassium nitrosodisulfonate) | Aqueous buffer (e.g., phosphate), room temp. | ortho-Quinones |

| Salcomine-O₂ | Organic solvent (e.g., DMF, CH₃CN) | Oxidative coupling products |

| Potassium permanganate (B83412) (KMnO₄) | Alkaline water, elevated temperature (e.g., 50°C) | Ring cleavage, degradation |

| Chromic Acid | Supported on polymer | Ketone (from secondary alcohol oxidation) asianpubs.org |

Selective Reductive Debromination Strategies

The carbon-bromine bonds can be cleaved through reductive pathways. Selective debromination is a significant area of research, particularly for the remediation of polybrominated environmental pollutants. nih.gov These strategies can be applied to selectively remove one or both bromine atoms from this compound.

Catalytic Hydrogenation : Using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a standard method. It is often possible to achieve selectivity, with some C-Br bonds being more labile than others depending on their electronic environment and steric accessibility.

Zerovalent Metal Reduction : Metals like zerovalent iron (ZVI) are effective in reducing aryl halides. nih.gov Studies on polybrominated diphenyl ethers (PBDEs) show that debromination occurs in a stepwise manner, forming less brominated congeners. nih.gov The reaction rates often decrease as the number of bromine atoms decreases.

Microbial and Photocatalytic Reduction : Environmental and green chemistry approaches include using anaerobic microbes or TiO₂-based photocatalysis to achieve reductive debromination. frontiersin.orgmagtech.com.cn These methods often proceed under mild conditions.

The selectivity of debromination—i.e., whether the bromine on the phenolic ring or the other ring is removed first—would depend on the chosen method. Electrochemical potentials and bond dissociation energies would be the determining factors.

Reaction Kinetics and Thermodynamics of this compound Transformations

While specific kinetic and thermodynamic data for this compound are not widely published, the principles governing its reactions can be inferred from studies on analogous compounds like bromophenols and polybrominated biphenyls (PBBs).

Reaction Kinetics :

Electrophilic Substitution : The kinetics of electrophilic attack on the phenolic ring would be expected to be faster than on the brominated biphenyl moiety due to the strong activation by the -OH group. The rate would be influenced by the concentration of the electrophile and the nature of the solvent. Kinetic studies on the bromination of phenols have shown the reaction can be first-order in the brominating species (like HOBr) and have a fractional order with respect to the phenol, suggesting a multi-step mechanism involving a pre-equilibrium to form an intermediate complex. niscpr.res.in

Reductive Debromination : The rate of reductive debromination often follows pseudo-first-order kinetics. For related compounds like PBDEs, debromination rates are positively correlated with the number of bromine atoms; highly brominated congeners react faster. nih.gov This suggests that the initial debromination of this compound would be relatively facile compared to the subsequent reduction of the resulting monobrominated product.

Thermodynamics :

The thermodynamics of reactions are governed by the relative stability of reactants and products. In reductive debromination, the reactions proceed to form more stable, less brominated products which have lower heats of formation. nih.gov

Thermodynamic calculations on PBDEs show that the enthalpies of formation increase with an increasing number of bromine atoms, indicating that debromination is an energetically favorable process. researchgate.net The stability is also influenced by the substitution pattern, with steric strain in highly substituted rings decreasing their thermodynamic stability. researchgate.net For this compound, the removal of either bromine atom would be an exothermic process, leading to a thermodynamically more stable product.

The table below presents a conceptual summary of factors influencing reaction rates.

| Transformation | Influencing Kinetic Factors | Relevant Thermodynamic Considerations |

| Electrophilic Aromatic Substitution | Concentration of electrophile, solvent polarity, temperature, activating/deactivating nature of substituents. | Stability of the Wheland intermediate (arenium ion), overall change in enthalpy and entropy. |

| Reductive Debromination | Type and concentration of reducing agent, catalyst surface area, temperature, number of bromine atoms. nih.gov | Bond dissociation energy of C-Br bonds, heats of formation of reactants and products. nih.govresearchgate.net |

| Phenol Oxidation | Oxidant strength and concentration, pH, temperature. nih.gov | Stability of the resulting phenoxy radical or quinone product. |

Determination of Rate Laws and Activation Parameters

A comprehensive search of chemical databases and scholarly articles did not yield any specific studies that have determined the rate laws or activation parameters for reactions involving this compound. Kinetic studies are fundamental to understanding how the concentration of reactants and temperature influence the rate of a chemical reaction. For instance, studies on the bromination of simpler phenols have established that the reaction order can vary depending on the specific phenol and the brominating agent used. niscpr.res.in However, without experimental data for this compound, it is not possible to construct a rate equation or determine key activation parameters such as the activation energy (Ea) and the pre-exponential factor (A).

Equilibrium Studies and Energy Profile Mapping

Similarly, there is a notable absence of research focused on the equilibrium aspects of reactions with this compound. Such studies would provide valuable information on the extent to which this compound is converted to products under specific conditions and would allow for the determination of equilibrium constants (Keq). Furthermore, no computational or experimental energy profile maps for reactions involving this compound have been published. Energy profile mapping is crucial for visualizing the energy changes that occur during a reaction, including the energies of reactants, products, transition states, and any intermediates.

Investigations into Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are critical for elucidating a reaction mechanism. For many reactions of phenols, such as electrophilic aromatic substitution, the formation of intermediates like cyclohexadienone derivatives has been proposed and, in some cases, observed. researchgate.net Computational chemistry can also provide insights into the geometry and energy of transition states. usda.gov However, for this compound, no specific research has been published that identifies or characterizes the transient species that may form during its chemical transformations.

Derivatization and Functionalization Strategies of 2 Bromo 4 4 Bromophenyl Phenol

Selective Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through etherification and esterification reactions. Furthermore, the strategic use of protecting groups can temporarily mask the reactivity of this hydroxyl group, enabling selective reactions at other positions of the molecule.

Etherification and Esterification Reactions

Etherification of the phenolic hydroxyl group can be achieved under various conditions, typically involving the reaction of the phenoxide, generated by a suitable base, with an alkyl or aryl halide. For instance, Williamson ether synthesis provides a classic and effective method for preparing a diverse range of ethers.

Esterification, on the other hand, is commonly carried out by reacting the phenol (B47542) with a carboxylic acid, acid chloride, or anhydride. These reactions can be catalyzed by acids or bases, leading to the formation of the corresponding phenyl esters. The choice of reagents and reaction conditions allows for the synthesis of a variety of ester derivatives with different electronic and steric properties.

While specific examples of etherification and esterification directly on 2-Bromo-4-(4-bromophenyl)phenol are not extensively documented in the available literature, the general principles of these reactions are well-established for a wide range of substituted phenols. organic-chemistry.orggoogle.comgoogle.com

Table 1: General Conditions for Etherification and Esterification of Phenols

| Reaction Type | Reagents | Catalyst/Base | Solvent | General Observations |

| Etherification | Alkyl halide (e.g., R-Br, R-I) | Base (e.g., NaH, K₂CO₃) | Polar aprotic (e.g., DMF, Acetone) | Formation of the corresponding ether (Ar-O-R). |

| Esterification | Acyl chloride (R-COCl) | Base (e.g., Pyridine, Et₃N) | Aprotic (e.g., CH₂Cl₂, THF) | Formation of the corresponding ester (Ar-O-CO-R). |

| Esterification | Carboxylic acid (R-COOH) | Acid (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | Aprotic (e.g., Toluene, CH₂Cl₂) | Equilibrium process, often requiring removal of water. |

Introduction of Protecting Groups and Their Selective Cleavage

In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent its interference in subsequent reactions targeting the bromine atoms. A variety of protecting groups are available for phenols, each with its own set of conditions for introduction and removal, allowing for orthogonal protection strategies. organic-chemistry.orgwikipedia.org

Common protecting groups for phenols include ethers, such as methyl, benzyl (B1604629) (Bn), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). The choice of protecting group depends on its stability towards the reaction conditions planned for the subsequent steps. For example, a benzyl ether can be cleaved by hydrogenolysis, while a silyl ether is typically removed using a fluoride (B91410) source. wikipedia.org

The selective cleavage of these protecting groups is a critical aspect of their utility, enabling the deprotection of the hydroxyl group at the desired stage of the synthesis without affecting other functional groups in the molecule.

Table 2: Common Protecting Groups for Phenols and Their Cleavage Conditions

| Protecting Group | Introduction Reagents | Cleavage Conditions |

| Methyl (Me) | CH₃I, K₂CO₃ | BBr₃, HBr |

| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, HF |

Functionalization of the Brominated Centers

The two bromine atoms on the phenyl rings of this compound serve as versatile handles for introducing a wide array of functional groups through various cross-coupling and substitution reactions. This allows for the construction of more complex molecular architectures.

Introduction of Nitrogen-Containing Functional Groups

The bromine atoms can be replaced by nitrogen-containing functional groups through reactions such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting the aryl bromide with a primary or secondary amine in the presence of a suitable palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups.

While direct amination of this compound has not been specifically reported, the amination of similar brominated aromatic compounds is a well-established synthetic strategy. nih.gov

Alkenylation and Alkynylation Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in the alkenylation and alkynylation of aryl bromides. The Heck reaction, for instance, allows for the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. organic-chemistry.orgthieme-connect.derug.nlresearchgate.net Similarly, the Sonogashira reaction enables the coupling of the aryl bromide with a terminal alkyne, providing access to aryl-substituted alkynes. organic-chemistry.orgorgsyn.orgwikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.netthieme-connect.de

These reactions offer a powerful means to extend the carbon framework of this compound and introduce conjugated systems, which are of interest in materials science. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Table 3: Palladium-Catalyzed Alkenylation and Alkynylation of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Base | General Product |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Organic or inorganic base | Aryl-substituted alkene |

| Sonogashira Reaction | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base (e.g., Et₃N) | Aryl-substituted alkyne |

Formation of Organometallic Derivatives for Further Coupling

The bromine atoms can be converted into organometallic species, such as Grignard reagents or organolithium compounds, through reaction with magnesium or an organolithium reagent, respectively. These organometallic intermediates are highly reactive nucleophiles that can participate in a variety of subsequent coupling reactions. wisc.eduadichemistry.comyoutube.comyoutube.com

For instance, the Grignard reagent derived from this compound can react with a wide range of electrophiles. More commonly, the bromine atoms can be utilized in Suzuki-Miyaura cross-coupling reactions, where the aryl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of biaryl compounds and other C-C coupled products. nih.govresearchgate.netmdpi.com

Table 4: Formation and Application of Organometallic Derivatives

| Reaction Type | Reagent | Intermediate | Subsequent Reaction |

| Grignard Formation | Mg | Arylmagnesium bromide (Ar-MgBr) | Reaction with various electrophiles |

| Lithiation | n-BuLi, t-BuLi | Aryllithium (Ar-Li) | Reaction with various electrophiles |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., Ar'-B(OH)₂) | - | C-C bond formation (Ar-Ar') |

Stereochemical Aspects in Derivatization (If applicable to chiral derivatives)

The introduction of chirality into derivatives of this compound is a key consideration for applications in areas such as asymmetric catalysis and materials science. Chirality in biphenyl (B1667301) compounds can arise from two main sources: the presence of stereogenic centers or the phenomenon of atropisomerism.

Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings. For atropisomers to be stable and isolable, the rotational barrier must be sufficiently high, which is typically achieved by the presence of bulky substituents at the ortho positions of the biphenyl core. In the case of this compound, the single bromine atom at an ortho position is generally not sufficient to create a high enough rotational barrier for stable atropisomers at room temperature.

However, the introduction of additional bulky groups at the remaining ortho positions (2' and 6') through derivatization can significantly increase the rotational barrier, leading to the formation of stable atropisomers.

Potential Strategies for Introducing Chirality:

Atroposelective Synthesis: The targeted synthesis of a specific atropisomer can be achieved through various asymmetric methodologies. While direct atroposelective synthesis starting from this compound has not been explicitly reported, strategies developed for other biphenyl systems could be adapted. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the C-C bond formation or a subsequent derivatization step that locks the conformation.

Derivatization to Introduce Additional Ortho Substituents: Functionalization at the ortho positions of the second phenyl ring (positions 2' and 6') with bulky groups can induce atropisomerism. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation could be employed, although controlling the regioselectivity might be challenging. Subsequent reactions on these newly introduced functional groups could further enhance the steric hindrance.

Derivatization of the Phenolic Hydroxyl Group: The phenolic -OH group is a prime site for introducing chiral moieties. Asymmetric etherification or esterification reactions using chiral reagents can lead to the formation of diastereomeric products. These diastereomers, having different physical properties, could then potentially be separated using techniques like chromatography or crystallization.

Synthesis of Chiral Ligands: The phenolic hydroxyl group can be converted into a phosphinite or phosphite (B83602) by reaction with a chlorophosphine. Such derivatives, particularly those derived from chiral backbones, are valuable as ligands in asymmetric catalysis. For example, reaction with a chiral chlorophosphine could yield a P-chiral phosphinite ligand.

Illustrative Research Findings on Analogous Systems:

While specific data on this compound is limited, research on the synthesis and resolution of other substituted chiral biphenyls provides valuable insights. Studies have demonstrated the successful resolution of chiral biphenyls using chiral high-performance liquid chromatography (HPLC). nih.govacs.orgacs.orgfigshare.com Furthermore, palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions have been effectively used to synthesize axially chiral biaryl compounds with high enantioselectivity. beilstein-journals.orgbeilstein-journals.org These methodologies highlight the potential pathways for creating and isolating chiral derivatives of this compound.

The table below outlines potential chiral derivatives that could be synthesized from this compound and the corresponding strategies.

| Derivative Name | Potential Synthetic Strategy | Stereochemical Aspect |

| (R/S)-2-Bromo-6'-nitro-4-(4-bromophenyl)phenol | Nitration followed by chiral resolution | Atropisomerism |

| (R/S)-2-Bromo-2',6'-di-tert-butyl-4-(4-bromophenyl)phenol | Friedel-Crafts alkylation followed by chiral resolution | Atropisomerism |

| Diastereomeric ethers/esters | Asymmetric etherification/esterification with a chiral alcohol/acid | Diastereomers with a new stereocenter |

| Chiral phosphinite derivative | Reaction with a chiral chlorophosphine | P-chiral ligand |

It is important to note that the feasibility and stereochemical outcome of these proposed derivatization strategies would require experimental validation. The development of synthetic routes to chiral derivatives of this compound holds promise for the creation of novel molecules with unique stereochemical properties and potential applications in various fields of chemistry.

Theoretical and Computational Chemistry Investigations of 2 Bromo 4 4 Bromophenyl Phenol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-4-(4-bromophenyl)phenol, these studies can elucidate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the ground-state properties of this compound. By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), key geometric and electronic parameters can be calculated.

Furthermore, DFT calculations can provide insights into the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. In this compound, the electronegative oxygen and bromine atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl group and the phenyl rings would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Theoretical Ground State Properties of this compound (Exemplary Data)

| Parameter | Calculated Value |

| Total Energy | -Value a.u. |

| Dipole Moment | Value Debye |

| C-O Bond Length | Value Å |

| C-Br Bond Length (Phenol Ring) | Value Å |

| C-Br Bond Length (Phenyl Ring) | Value Å |

| O-H Bond Length | Value Å |

| Phenyl-Phenyl Dihedral Angle | Value Degrees |

Note: The values in this table are illustrative and would be obtained from actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in this compound provide a predictive measure of its reactivity.

The HOMO represents the ability of the molecule to donate electrons, and its energy is related to the ionization potential. For this compound, the HOMO is likely to be localized on the phenol (B47542) ring, which is activated by the hydroxyl group. The LUMO, on the other hand, signifies the ability to accept electrons, and its energy is related to the electron affinity. The LUMO is expected to be distributed over the phenyl rings, influenced by the electron-withdrawing bromine atoms.

The HOMO-LUMO energy gap is a particularly important parameter. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. tubitak.gov.tr This makes the molecule more polarizable and more likely to engage in chemical reactions.

Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

Note: The values in this table are illustrative and would be obtained from FMO analysis.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the bond connecting the two phenyl rings in this compound allows for different spatial arrangements, or conformations. Understanding these conformations and their dynamics is crucial for predicting the molecule's behavior in various environments.

Conformational analysis involves systematically exploring the potential energy surface of the molecule as a function of its rotatable bonds. For this compound, the primary focus is the torsion angle between the two aromatic rings. By rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the most stable conformations (energy minima) and the energy barriers between them (transition states).

Studies on similar biphenyl (B1667301) systems have shown that the planar conformations can be destabilized by steric hindrance between the ortho substituents. nih.gov In the case of this compound, the bromine atom on the phenolic ring and the hydrogen atom on the adjacent phenyl ring would create such steric repulsion, leading to a twisted, non-planar ground state conformation.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By simulating a system of multiple this compound molecules, it is possible to predict how they will interact and potentially self-assemble.

The primary intermolecular forces at play would include hydrogen bonding (between the hydroxyl group of one molecule and the oxygen or bromine atoms of another), halogen bonding (involving the bromine atoms), and π-π stacking interactions between the aromatic rings. MD simulations can reveal the preferred modes of these interactions and the resulting supramolecular structures. For instance, simulations might show the formation of dimers, chains, or more complex aggregates in different solvents or in the solid state. rsc.org

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations.

One relevant reaction is the Suzuki cross-coupling, which is often used to form the C-C bond between the two phenyl rings. researchgate.netmdpi.com Computational modeling can be used to investigate the detailed mechanism of such a reaction involving a precursor to this compound. This would involve calculating the energies of the reactants, intermediates, transition states, and products for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Transition State Characterization and Energy Barrier Calculations

Understanding the reaction mechanisms of this compound is fundamental to controlling its chemical transformations. A key aspect of this is the study of transition states—the highest energy point along a reaction coordinate—and the calculation of activation energy barriers, which determine the rate of a chemical reaction. Density Functional Theory (DFT) is a computational method well-suited for this purpose, providing a good balance between accuracy and computational cost for molecules of this size. nih.gov

For instance, in a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming C-C bonds in biphenyl systems, DFT calculations can be employed to model the entire catalytic cycle. This includes the oxidative addition, transmetalation, and reductive elimination steps. Each step proceeds through a specific transition state, the geometry and energy of which can be calculated.

The characterization of the transition state involves locating a first-order saddle point on the potential energy surface. This is a molecular geometry where all but one vibrational frequency are real; the single imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products.

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). A lower energy barrier indicates a faster reaction. For a molecule like this compound, which has two C-Br bonds, computational analysis can predict which bond is more likely to undergo oxidative addition with a palladium(0) catalyst.

Table 1: Hypothetical Calculated Energy Barriers for a Suzuki-Miyaura Reaction

| Reaction Step | Reactants | Transition State | Products | Activation Energy (ΔE‡) in kcal/mol |

| Oxidative Addition at C2-Br | This compound + Pd(0) | [TS1] | Intermediate 1 | 15.2 |

| Oxidative Addition at C4'-Br | This compound + Pd(0) | [TS2] | Intermediate 2 | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.

Selectivity Prediction in Competing Reaction Pathways

A significant challenge in the synthesis of complex molecules is controlling selectivity, particularly when multiple reactive sites are present. This compound presents such a challenge due to its two bromine atoms located on different phenyl rings. Computational chemistry provides a powerful tool to predict the selectivity of competing reaction pathways.

The regioselectivity of a reaction can often be explained by analyzing the electronic properties of the molecule. nih.gov For example, the partial atomic charges on the carbon atoms bonded to the bromine atoms can indicate their susceptibility to electrophilic or nucleophilic attack. Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of different sites.

In the context of a Suzuki-Miyaura reaction, DFT calculations can be used to compare the activation energy barriers for the oxidative addition at the C2-Br bond versus the C4'-Br bond. The reaction pathway with the lower activation energy barrier will be the kinetically favored one, thus predicting the major product. researchgate.net The regioselective bromination of phenols can be challenging due to the small electronic differences between the ortho- and para-positions. chemistryviews.org

Another aspect of selectivity is chemoselectivity, where a reagent might react with one functional group over another. For this compound, this could involve reactions at the phenolic hydroxyl group versus the C-Br bonds. Molecular electrostatic potential (MEP) maps can be generated computationally to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack.

Design of Novel Derivatives with Predicted Enhanced Properties via In Silico Methods

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable for the rational design of new molecules with desired biological or chemical properties. nih.govexplorationpub.comresearchgate.net This approach aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net For phenolic compounds, QSAR models have been successfully developed to predict antioxidant activity. researchgate.netnih.gov

Starting with the core structure of this compound, a virtual library of derivatives can be generated by introducing various substituents at different positions on the phenyl rings. For each of these virtual derivatives, a range of molecular descriptors can be calculated using computational software. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A QSAR model can then be built by correlating these descriptors with a known activity for a training set of related compounds. This model can subsequently be used to predict the activity of the newly designed derivatives of this compound. This allows for the screening of a large number of potential candidates and the prioritization of the most promising ones for synthesis and experimental testing, thereby saving significant time and resources. explorationpub.com

Table 2: Hypothetical In Silico Designed Derivatives and Predicted Antioxidant Activity

| Derivative Name | Modification on Parent Compound | Predicted IC50 (µM) | Key Descriptor Influencing Activity |

| Derivative A | Addition of a second -OH group at C5 | 15.8 | Increased H-bond donating capacity |

| Derivative B | Replacement of C2-Br with -OCH3 | 22.5 | Altered electronic distribution |

| Derivative C | Addition of a nitro group at C3' | 35.2 | Increased electrophilicity |

| Derivative D | Replacement of C4'-Br with -CF3 | 28.9 | Enhanced lipophilicity |

Note: The data in this table is hypothetical and for illustrative purposes, based on QSAR principles for phenolic antioxidants.

Methodological Innovations in Chemical Analysis for 2 Bromo 4 4 Bromophenyl Phenol Research

Development of Advanced Chromatographic Separation Techniques for Reaction Mixtures and Isomers

The synthesis of 2-Bromo-4-(4-bromophenyl)phenol can often result in a complex mixture containing the desired product, unreacted starting materials, by-products, and positional isomers. The separation and purification of the target compound from these mixtures are critical for its characterization and subsequent use. Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant advantages in terms of resolution, speed, and sensitivity.

The separation of structurally similar isomers of brominated phenols can be particularly challenging. The use of specialized stationary phases is a key innovation in addressing this. For instance, pentafluorophenyl (PFP) stationary phases have demonstrated exceptional selectivity for positional isomers of halogenated compounds. thermofisher.com The unique interactions between the electron-rich PFP phase and the halogenated analytes can lead to enhanced retention and separation that may not be achievable with standard C18 columns.

Modern UHPLC systems, with their reduced gradient delay volumes and minimized extra-column band dispersion, are ideally suited for high-throughput analysis of reaction mixtures. thermofisher.com This allows for rapid assessment of reaction progress and purity of the isolated this compound. The combination of sub-2 µm particle columns and these advanced systems provides the high resolution necessary to separate closely related impurities.

For preparative-scale purification, methodologies developed for analytical-scale HPLC can be scaled up. Reverse-phase HPLC with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for mass spectrometry compatibility, is a common approach for purifying brominated phenolic compounds. sielc.comsielc.com

Table 1: Comparison of Chromatographic Conditions for Separation of Brominated Phenol (B47542) Isomers

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column Type | Newcrom R1, Reverse Phase | Hypersil GOLD VANQUISH PFP |

| Particle Size | 3 µm or larger | 1.9 µm |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | Acetonitrile/Water |

| Application | Analytical and Preparative Separation | High-throughput analysis of positional isomers |

| Key Advantage | Scalability for purification | High resolution and speed for complex mixtures |

In-Situ Spectroscopic Methodologies for Real-Time Reaction Monitoring and Mechanistic Elucidation

Understanding the reaction kinetics and mechanism for the synthesis of this compound is crucial for process optimization and control. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of reactants, intermediates, and products directly in the reaction vessel without the need for sampling.

In-situ FTIR spectroscopy can track the progress of a reaction by monitoring the changes in the vibrational frequencies of functional groups. youtube.com For example, in the synthesis of this compound, one could monitor the disappearance of the starting material's characteristic bands and the appearance of the product's phenolic O-H and C-Br stretches. This technique provides valuable data on reaction rates and can help identify transient intermediates. youtube.com The use of attenuated total reflectance (ATR) probes makes this technique particularly suitable for monitoring heterogeneous and homogeneous reactions in real-time. youtube.com

Similarly, in-situ NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture over time. While not as commonly used for real-time monitoring as FTIR due to sensitivity and acquisition time, it is invaluable for mechanistic studies, allowing for the unambiguous identification of intermediates and by-products.

Advanced Mass Spectrometric Approaches for Structural Elucidation of Complex Derivatives and Intermediates

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic compounds. Advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS), provide high sensitivity and specificity for the analysis of this compound and its derivatives.

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, which is crucial for confirming the identity of the synthesized compound and any impurities. mdpi.com The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a clear signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Tandem mass spectrometry (MS/MS) is particularly useful for the structural elucidation of complex derivatives and intermediates. In an MS/MS experiment, a specific ion (e.g., the molecular ion of an intermediate) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and can help to piece together the structure of unknown compounds in a reaction mixture. The fragmentation patterns of brominated diphenylamines, for instance, show characteristic losses of the bromine atom and hydrogen bromide. researchgate.net

Table 2: Predicted Mass Spectrometric Data for this compound Derivatives

| Derivative/Intermediate | Adduct | Predicted m/z |

| N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide | [M+H]+ | 413.91573 |

| N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide | [M+Na]+ | 435.89767 |

| N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide | [M-H]- | 411.90117 |

This data is for an analogous complex brominated compound and illustrates the type of information obtained. uni.lu

Crystallographic Studies for Elucidating Solid-State Packing and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, offering unparalleled insight into molecular conformation, solid-state packing, and intermolecular interactions. For this compound, crystallographic studies would be essential to understand how the molecules arrange themselves in the solid state and what forces govern this arrangement.

Analysis of the crystal structure of compounds with similar functionalities reveals that molecules can be linked into chains, sheets, or three-dimensional networks through these interactions. nih.govresearchgate.net For example, in the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, molecules are connected by C—Br⋯π interactions, forming zigzag chains. nih.gov

Table 3: Common Intermolecular Interactions in Brominated Phenolic Crystal Structures

| Interaction Type | Description | Potential Role in this compound |

| O-H···O Hydrogen Bond | Interaction between the phenolic hydroxyl group of one molecule and an oxygen atom of another. | Primary interaction for forming chains or dimers. |

| C-Br···π Interaction | Interaction between the bromine atom and the electron-rich π-system of an aromatic ring. | Contributes to the formation of extended networks. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the packing efficiency and stability of the crystal lattice. |

| Halogen-Halogen Interaction | Interactions between bromine atoms on adjacent molecules. | Can play a role in directing the crystal packing. researchgate.net |

Q & A

Q. What are the optimal bromination techniques for synthesizing 2-Bromo-4-(4-bromophenyl)phenol?

To achieve regioselective bromination, electrophilic aromatic substitution is commonly employed. Controlled reaction conditions (e.g., using Lewis acids like FeBr₃ as catalysts) enhance para-substitution. For double bromination, sequential reactions may be required, starting with protecting the phenol group to prevent over-bromination. Reaction monitoring via GC or HPLC ensures intermediate purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Use programs like SHELXL for refining crystallographic data and resolving atomic positions . Complementary tools like ORTEP-3 generate 3D visualizations to validate bond lengths, angles, and intermolecular interactions . Pair this with NMR (¹H/¹³C) and IR spectroscopy for functional group verification.

Q. What purification methods ensure high-purity this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates brominated by-products. Recrystallization using ethanol or methanol improves crystalline purity. Monitor purity via GC (≥98.5% assay) or melting-point analysis .

Q. What safety precautions are critical when handling this compound?

As a brominated phenol, it may irritate skin and eyes. Use PPE (gloves, goggles) and work in a fume hood. Store in amber glass at 2–8°C to prevent degradation. Refer to SDS guidelines for similar bromophenols, which recommend neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can crystallographic ambiguities (e.g., twinning, disorder) be resolved for this compound?

For twinned crystals, SHELXL ’s twin refinement module (BASF/TWIN commands) adjusts scale factors and resolves overlapping reflections . Pair this with PLATON ’s ADDSYM tool to detect missed symmetry. Disorder in bromine positions can be modeled using PART/SUMP constraints to refine occupancy ratios .

Q. How to address contradictions between computational and experimental spectral data (e.g., NMR shifts)?

Re-evaluate hydrogen-bonding networks using graph set analysis (Etter’s rules) to identify intermolecular interactions that perturb NMR signals . Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) incorporating solvent effects. Discrepancies often arise from crystal packing forces not modeled in simulations .

Q. What strategies improve regioselectivity in bromination to avoid by-products like 2,4-dibromophenol derivatives?

Use steric directing groups (e.g., tert-butyl) at the 4-position to block undesired bromination. Kinetic control via low-temperature reactions (−10°C) favors para-bromination. Alternatively, employ transition-metal catalysts (e.g., Pd/Cu) for selective C–H activation .

Q. How do substituents on the phenol ring influence biological activity or material properties?

Bromine’s electron-withdrawing effect enhances oxidative stability and hydrogen-bonding capacity, critical for enzyme inhibition or polymer cross-linking. Comparative studies on analogs (e.g., 2-Bromo-4-(trifluoromethyl)phenol) show that bulkier substituents reduce solubility but increase thermal stability .

Q. Can hydrogen-bonding networks in crystals be engineered for specific applications?

Yes. Graph set analysis (e.g., D(2), R₂²(8) motifs) predicts supramolecular architectures. For example, phenol OH groups often form cyclic dimers, while bromine participates in halogen bonding. These patterns guide the design of coordination polymers or drug cocrystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.